Vascular Selectivity: Fantofarone vs. Verapamil and Diltiazem in Isolated Cardiovascular Preparations
Fantofarone demonstrates superior vascular selectivity compared to verapamil and diltiazem. In rat aortic strips, the potency order for calcium entry blockade was nifedipine > fantofarone > verapamil > diltiazem [1]. For negative inotropic effects (cardiac contractility suppression) in rabbit left atria, the potency order was verapamil > nifedipine > fantofarone > diltiazem [1]. This inversion of potency rank between vascular and cardiac assays demonstrates that fantofarone is particularly selective for vascular smooth muscle and devoid of any potent negative inotropic actions, unlike verapamil and diltiazem which exhibit stronger cardiac depressant effects relative to their vascular activity [1].
| Evidence Dimension | Calcium antagonist potency (pA2 value) and functional selectivity |
|---|---|
| Target Compound Data | pA2 = 9.08 ± 0.03 for antagonism of Ca²⁺-induced contractions in K⁺-depolarized rat aorta; potency rank in vascular assay: nifedipine > fantofarone > verapamil > diltiazem |
| Comparator Or Baseline | Verapamil and diltiazem showed stronger negative inotropic potency (verapamil > nifedipine > fantofarone > diltiazem) in cardiac tissue relative to their vascular activity |
| Quantified Difference | Fantofarone exhibited vascular-to-cardiac selectivity; verapamil and diltiazem lacked this differential selectivity and displayed potent negative inotropic actions |
| Conditions | Rat aortic strips (45Ca²⁺ influx and contractile responses); K⁺-depolarized aorta (pA2 determination); rabbit left atria (electrically stimulated basal contractions at 120/min); rat portal vein (noradrenaline- and KCl-evoked contractures) |
Why This Matters
Procurement for vascular pharmacology studies where cardiac depressant effects confound interpretation—fantofarone's selectivity profile isolates vascular calcium channel antagonism without concurrent negative inotropy.
- [1] Polster P, Christophe B, Van Damme M, Houlliche A, Chatelain P. SR 33557, a novel calcium entry blocker. I. In vitro isolated tissue studies. J Pharmacol Exp Ther. 1990;255(2):593-599. View Source
